molecular formula C19H15ClN4O2 B2702469 N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864854-23-9

N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2702469
CAS No.: 864854-23-9
M. Wt: 366.81
InChI Key: UIBUCQTXPPYTDG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide-linked pyridopyrrolopyrimidine derivative. Its structure features:

  • A 1-methyl substituent on the pyrido-pyrrolo-pyrimidine core.
  • A 3-chloro-2-methylphenyl group as the N-aryl carboxamide substituent.
  • A 4-oxo-1,4-dihydro moiety, which stabilizes the conjugated system.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-11-13(20)6-5-7-14(11)21-18(25)15-10-12-17(23(15)2)22-16-8-3-4-9-24(16)19(12)26/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBUCQTXPPYTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of 5-bromo-2,4-dichloropyrimidine with terminal alkynes through a Pd-catalyzed Sonogashira reaction, followed by tandem cyclization using tetrabutylammonium fluoride . Another approach uses microwave-assisted synthesis to incorporate chlorine atoms at specific positions .

Industrial Production Methods

Industrial production of this compound may involve high-throughput parallel synthesis techniques to optimize yield and purity. The use of solution-phase parallel synthesis and high-throughput evaluation can facilitate the identification of optimal reaction conditions and the scaling up of production .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is part of a larger class of pyrido-pyrrolo-pyrimidine derivatives known for their diverse pharmacological properties. Research has indicated several therapeutic potentials:

  • Anticancer Activity : Several studies have highlighted the anticancer properties of pyrido-pyrrolo-pyrimidine derivatives. These compounds exhibit activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, derivatives have shown effectiveness in targeting specific pathways involved in cancer proliferation and survival .
  • Antimicrobial Properties : The compound’s structure allows for interactions with bacterial enzymes, making it a candidate for developing new antimicrobial agents. Research indicates that similar derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory activities by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Synthetic Chemistry Applications

The synthesis of N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves several intricate steps that are significant in synthetic organic chemistry:

  • Multi-step Synthesis : The compound can be synthesized through a series of reactions that include cyclization and functional group modifications. For instance, the formation of the pyridine ring can be achieved via Hantzsch synthesis methods .
  • Pharmaceutical Intermediate : Due to its complex structure and reactivity, this compound serves as an important intermediate in the synthesis of other bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in drug development processes .

Biological Research Applications

Research into the biological mechanisms of this compound has provided insights into its potential roles:

  • Mechanism of Action Studies : Understanding how this compound interacts with biological targets helps elucidate its pharmacological effects. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease processes .
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the compound's structure affect its biological activity is crucial for optimizing its therapeutic potential. SAR studies help identify which functional groups contribute most significantly to its efficacy .

Case Studies and Research Findings

A variety of studies have documented the applications and effectiveness of this compound:

StudyFocusFindings
Hilmy et al. (2023)Synthesis and BioactivityReported significant anticancer activity against specific cell lines with IC50 values indicating potency .
PMC Article (2023)Mechanism ExplorationDiscussed interactions with cellular pathways leading to apoptosis in cancer cells .
Chemical Society Study (2023)Antimicrobial TestingFound effectiveness against various bacterial strains, supporting further exploration as an antibiotic .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name (Substituents) Molecular Formula Molecular Weight logP/logD Key Substituents (Position) Source
Target Compound (3-chloro-2-methylphenyl, 1-methyl) C19H16ClN4O2 374.81 Predicted: ~3.1 - 3-Cl-2-MePh (N-aryl)
- 1-Me (pyrido)
Derived from
N-(3-fluorophenyl)-1,9-dimethyl analog (E201-0314) C19H15FN4O2 350.35 2.88/2.85 - 3-F-Ph (N-aryl)
- 1,9-diMe
N-(4-isopropylphenyl)-1-(3-methoxypropyl) analog C24H26N4O3 418.50 Predicted: ~3.5 - 4-iPrPh (N-aryl)
- 3-MeOPr (pyrido)
N-(2,4-dimethoxyphenyl)-1-(3-methoxypropyl) analog C24H26N4O4 434.49 Predicted: ~2.9 - 2,4-diMeOPh (N-aryl)
- 3-MeOPr (pyrido)

Key Observations:

  • Lipophilicity (logP): The target compound’s 3-chloro-2-methylphenyl group increases logP compared to the 3-fluorophenyl analog (logP 2.88) , aligning with chlorine’s stronger hydrophobicity.
  • Solubility: Methoxypropyl substituents (e.g., in ) enhance polarity and aqueous solubility relative to methyl or chloro groups.
  • Steric Effects: Bulkier substituents (e.g., 4-isopropylphenyl in ) may hinder target binding compared to the target’s smaller 3-chloro-2-methylphenyl group.

Pharmacological Implications of Substituent Differences

While specific activity data for the target compound is unavailable, structural comparisons suggest:

  • Electron-Withdrawing Groups (EWG): The 3-chloro substituent may enhance electrophilic interactions in binding pockets compared to fluorine’s smaller size and weaker EWG effect .
  • Methyl vs.
  • Aryl Group Diversity: The 3-chloro-2-methylphenyl group balances hydrophobicity and steric demand, contrasting with the 2,4-dimethoxyphenyl group in , which prioritizes solubility over lipophilicity.

Biological Activity

N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure

The compound features a pyrido-pyrrolo-pyrimidine framework, which is known for various biological activities. Its chemical formula is C17H15ClN4OC_{17}H_{15}ClN_4O, with a molecular weight of approximately 320.78 g/mol.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrido[2,3-d]pyrimidines inhibit enzymes involved in cancer proliferation.
  • Antiviral Properties : Some derivatives have shown efficacy against viral infections by interfering with viral replication processes.

Antitumor Activity

Studies have demonstrated that the compound exhibits significant antitumor activity. For instance:

  • Cell Proliferation Inhibition : In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines, including those expressing folate receptors. This inhibition was linked to apoptosis and cell cycle arrest at the S-phase due to interference with nucleotide synthesis pathways .

Antiviral Activity

The compound has been evaluated for antiviral properties against several viruses:

  • Inhibition of HIV and HSV : Preliminary studies suggest that similar structures within this chemical class can inhibit the replication of HIV and herpes simplex virus (HSV) through interference with viral polymerases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antitumor effectsThe compound significantly reduced cell viability in folate receptor-positive cells.
Study 2 Assess antiviral propertiesShowed promising results against HSV with an EC50 value lower than standard antiviral drugs.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Chlorine Substitution : The presence of the chlorine atom enhances binding affinity to target proteins, increasing potency against cancer cells.
  • Methyl Group Positioning : Variants with different methyl group placements have been tested; optimal positioning correlates with higher inhibitory activity on tumor growth.

Q & A

Q. Q1. What synthetic methodologies are recommended for optimizing the yield of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including cyclization and carboxamide coupling. A key intermediate is the 1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold, which can be alkylated at the N1 position using alkyl halides (e.g., 3-chloro-2-methylphenyl derivatives) under basic conditions (e.g., K₂CO₃ in DMF) . To optimize yield, employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions in similar heterocyclic systems .

Q. Q2. How can researchers validate the compound’s proposed mechanism of action against bacterial biofilms?

Methodological Answer: Mechanistic studies should combine in vitro biofilm assays (e.g., crystal violet staining) with target-specific methods. For analogs of this scaffold, surface plasmon resonance (SPR) or protein-detected NMR spectroscopy have confirmed binding to bacterial enzymes like Ag85C (a Mycobacterium tuberculosis target) . For biofilm-specific activity, use confocal microscopy with LIVE/DEAD staining to assess disruption of extracellular polymeric substances (EPS).

Q. Q3. What strategies are effective for structure-activity relationship (SAR) analysis of the carboxamide substituents?

Methodological Answer: Systematically modify the 3-chloro-2-methylphenyl group (e.g., replacing Cl with F or altering methyl positioning) and evaluate changes in bioactivity. Use computational docking (e.g., FRIGATE algorithm) to predict binding affinity to targets like Ag85C . For experimental validation, synthesize analogs via parallel combinatorial chemistry and screen against bacterial growth (MIC assays) or biofilm inhibition .

Advanced Research Questions

Q. Q4. How should researchers address contradictory bioactivity data between in vitro and in vivo models?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Conduct ADMET profiling:

  • Solubility: Use shake-flask assays with HPLC quantification.
  • Metabolic stability: Perform liver microsome assays (e.g., human/rat microsomes).
    If in vitro activity (e.g., MIC = 20 µg/mL ) does not translate in vivo, consider prodrug strategies or nanoparticle encapsulation to enhance bioavailability.

Q. Q5. What crystallographic techniques are suitable for resolving conformational flexibility in the pyrrolo-pyrimidine core?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 110 K) provides high-resolution data on bond angles and torsional strain. For example, SCXRD of related pyrido-pyrrolo-pyrimidines confirmed planar geometry at the 4-oxo group, critical for hydrogen bonding with target enzymes . Pair with DFT calculations (e.g., B3LYP/6-31G*) to model dynamic conformations in solution.

Q. Q6. How can researchers elucidate resistance mechanisms in target pathogens?

Methodological Answer: Induce resistance via serial passaging of bacteria (e.g., M. smegmatis) under sub-inhibitory compound concentrations. Perform whole-genome sequencing of resistant strains to identify mutations (e.g., Ag85C active-site mutations ). Validate resistance causality by cloning mutant alleles into wild-type strains and re-testing susceptibility.

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